4,5-Dimethoxy-2-nitrobenzyl alcohol

Beschreibung

Evolution and Significance of Photoremovable Protecting Groups in Modern Chemical and Biological Research

The concept of using light to control chemical reactions has led to the development of a diverse array of PPGs. wikipedia.org These groups have become essential in fields such as chemical synthesis, materials science, and biology. nih.govnih.govpsu.edu In chemical synthesis, PPGs allow for the protection and subsequent deprotection of functional groups with high selectivity, enabling complex molecular architectures to be built. nih.gov In materials science, PPGs are used to create photoresponsive polymers and surfaces, allowing for the light-induced patterning of materials. nih.gov

The significance of PPGs is particularly evident in biological research, where they are used to "cage" bioactive molecules. psu.edursc.org This caging strategy allows researchers to deliver an inactive form of a molecule to a specific location within a biological system and then release the active form at a desired time using light. This has enabled the study of dynamic cellular processes with unprecedented spatiotemporal control. nih.gov For example, caged neurotransmitters, lipids, and signaling molecules have been instrumental in unraveling complex biological pathways. nih.gov

Historical Context of o-Nitrobenzyl Derivatives as Phototriggers

The use of o-nitrobenzyl derivatives as phototriggers dates back to the pioneering work in the mid-20th century. One of the first applications was demonstrated in 1966 for the photoprotection of carboxylic acids. nih.gov This was followed by their use in polymer chemistry in the late 1970s for the development of UV-sensitive photoresists. nih.gov The versatility of the o-nitrobenzyl group lies in its ability to be cleaved by UV light, releasing the protected molecule and a nitrosobenzaldehyde byproduct. nih.govrsc.org

Over the years, the o-nitrobenzyl scaffold has been modified to fine-tune its photochemical properties. These modifications have been aimed at shifting the absorption wavelength to longer, less damaging wavelengths, improving the quantum yield of cleavage, and minimizing the interference of byproducts. psu.eduumass.edu Despite the development of other classes of PPGs, o-nitrobenzyl derivatives remain one of the most widely studied and utilized groups in photochemistry. nih.gov

Structural Basis and Functional Importance of 4,5-Dimethoxy-2-nitrobenzyl Alcohol within Photocleavage Chemistry

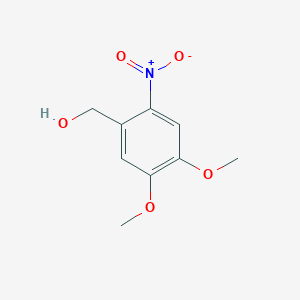

This compound is a prominent member of the o-nitrobenzyl family of PPGs. sigmaaldrich.com Its structure is characterized by a benzene (B151609) ring substituted with a nitro group and a hydroxymethyl group in an ortho orientation, and two methoxy (B1213986) groups at the 4 and 5 positions. sigmaaldrich.comsigmaaldrich.com These methoxy groups play a crucial role in modulating the electronic properties of the chromophore.

The key to the function of this compound as a PPG lies in its photochemical reactivity. Upon absorption of UV light, typically around 350 nm, the molecule undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. rsc.orgnih.gov This initiates a cascade of reactions that ultimately leads to the cleavage of the bond connecting the benzyl (B1604629) group to the protected molecule, releasing the active species and forming 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct. nih.govrsc.org

The presence of the two electron-donating methoxy groups on the aromatic ring has a significant impact on the photophysical and photochemical properties of the molecule. These groups cause a red-shift in the absorption spectrum compared to the parent 2-nitrobenzyl alcohol, allowing for the use of longer wavelength light for cleavage. rsc.orgnih.gov This is advantageous in biological applications as it minimizes potential photodamage to cells and tissues. nih.gov Studies have shown that the introduction of these methoxy groups can also influence the intermediates and reaction pathways of the photocleavage process. rsc.orgnih.govnih.gov

The functional importance of this compound stems from its utility in a variety of applications. It is used as a reagent for the protection of alcohols and other functional groups, which can then be cleaved by photolysis. thermofisher.comchemicalbook.com It has been employed in the synthesis of photolabile monomers for creating photoresponsive polymers and in the preparation of "caged" compounds for biological studies. sigmaaldrich.com

| Property | Value |

| IUPAC Name | (4,5-Dimethoxy-2-nitrophenyl)methanol |

| Synonyms | 6-Nitroveratryl alcohol, 2-Nitro-4,5-dimethoxybenzyl alcohol |

| CAS Number | 1016-58-6 |

| Molecular Formula | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol |

| Melting Point | 145-148 °C |

| Appearance | White to yellow to green powder or crystals |

| Absorption Maximum (λmax) | ~350 nm in acetonitrile (B52724) |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCOJBVYHQOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144044 | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1016-58-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Synthetic Routes to 4,5-Dimethoxy-2-nitrobenzyl Alcohol

The synthesis of this compound typically starts from veratraldehyde (3,4-dimethoxybenzaldehyde). One common method involves the nitration of veratraldehyde followed by the reduction of the aldehyde group.

A documented synthesis involves reacting 3,4-dimethoxybenzaldehyde (B141060) with concentrated nitric acid. prepchem.com In a specific example, 135 g of 3,4-dimethoxybenzaldehyde was reacted with 500 ml of concentrated nitric acid at 10°C for 20 hours. The resulting product, 4,5-dimethoxy-2-nitrobenzaldehyde, was then isolated and purified. prepchem.com The subsequent step is the reduction of the aldehyde group to an alcohol. While the specific reduction of 4,5-dimethoxy-2-nitrobenzaldehyde to the corresponding alcohol is a standard transformation, detailed industrial-scale protocols are proprietary. However, common reducing agents for such transformations include sodium borohydride.

Another approach to a related precursor, 4,5-dimethoxy-2-nitrobenzoic acid, involves the nitration of 3,4-dimethoxybenzoic acid with nitric acid. chemicalbook.com This acid can then be reduced to the alcohol, although this is a less direct route.

The following table summarizes a synthetic route to a key intermediate:

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | conc. Nitric Acid | 4,5-Dimethoxy-2-nitrobenzaldehyde | 61% | prepchem.com |

Synthesis of this compound Derivatives for Specific Research Applications

The utility of this compound lies in its ability to be derivatized and incorporated into various molecules, acting as a "cage" that can be opened with light to release the active molecule.

The hydroxyl group of this compound allows for its attachment to other molecules through ester or ether linkages, thereby protecting functional groups like carboxylic acids and alcohols. nih.govthermofisher.comfishersci.at These protecting groups are stable under many reaction conditions but can be selectively removed by photolysis. thermofisher.comfishersci.at

For the protection of carboxylic acids, this compound can be reacted with a carboxylic acid in the presence of a coupling agent. For instance, it has been used to protect arachidonic acid by reacting it in dichloromethane. researchgate.net The resulting ester is stable until irradiated with UV light, which cleaves the ester bond and releases the free carboxylic acid. researchgate.net

Similarly, alcohols can be protected as ethers. The formation of these ethers often involves the conversion of this compound to the corresponding bromide, which is a more reactive electrophile. psu.edu This bromide can then react with an alcohol to form the photolabile ether.

Carbamic acid derivatives are important in medicinal chemistry and as prodrugs. This compound can be used to create photolabile carbamates. A general method for synthesizing carbamates involves the in-situ formation of a chloroformate from the alcohol. rsc.orgresearchgate.net This chloroformate then reacts with an amine to yield the carbamate (B1207046).

For example, a series of 4-nitrobenzyl carbamates were prepared by reacting the corresponding 4-nitrobenzyl alcohol with a chloroformylating agent, followed by reaction with an amine. rsc.orgresearchgate.net This methodology is applicable to this compound for the synthesis of photolabile carbamate derivatives. Another approach involves reacting the alcohol with p-nitrophenyl carbonate to form an activated carbonate, which then reacts with an amine. sigmaaldrich.combeilstein-journals.org

The following table outlines some reagents synthesized from this compound for carbamate formation:

| Reagent Synthesized | Application | Reference |

| 1-[[(chlorocarbonyl)oxy]methyl]-4,5-dimethoxy-2-nitrobenzene | Synthesis of carbamates | sigmaaldrich.comsigmaaldrich.com |

| 4,5-dimethoxy-2-nitrobenzyl p-nitro-phenylcarbonate | Synthesis of carbamates | sigmaaldrich.comsigmaaldrich.com |

| 6-nitroveratryloxycarbonyl chloride (NVOCCl) | Protection of amino groups | sigmaaldrich.comsigmaaldrich.com |

The concept of "caged compounds" involves attaching a photolabile group, such as the 4,5-dimethoxy-2-nitrobenzyl group (often abbreviated as DMNB or NV), to a biologically active molecule, rendering it inactive. researchgate.netmcgill.canih.gov Upon irradiation with light, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. nih.gov

This strategy has been widely applied to a variety of biomolecules:

Carboxylic Acids: As mentioned, carboxylic acids like arachidonic acid have been "caged" using this compound. researchgate.net

Amino Acids: The tyrosine hydroxyl group has been protected with the 4,5-dimethoxy-2-nitrobenzyl group for use in peptide synthesis. mcgill.ca

ATP: While the original "caged ATP" used a related nitrophenyl)ethyl group, the underlying principle of using a nitrobenzyl-based photolabile protecting group is the same. acs.orgacs.org

Other Biomolecules: The 4,5-dimethoxy-2-nitrobenzyl group has been used to create caged versions of various signaling molecules and inhibitors for studying cellular processes. mcgill.canih.gov

The synthesis of these caged compounds generally involves the reaction of this compound or its activated form (e.g., the bromide) with the biomolecule of interest. psu.edumcgill.ca

The photolabile nature of the 4,5-dimethoxy-2-nitrobenzyl moiety has been exploited in materials science for the creation of light-responsive polymers. researchgate.netumass.edu Monomers containing this group can be synthesized and then polymerized to create materials that change their properties upon irradiation.

A key monomer, 4,5-dimethoxy-2-nitrobenzyl methacrylate, is synthesized from this compound. sigmaaldrich.comresearchgate.net This monomer can be polymerized, for example, via atom transfer radical polymerization (ATRP), to create block copolymers. umass.edu One such example is the synthesis of (Polyethylene glycol)-block-poly(4,5-dimethoxy-2-nitrobenzylmethacrylate) (PEG-b-PNBMA). researchgate.net Upon UV irradiation, the nitrobenzyl ester groups are cleaved, converting the hydrophobic PNBMA block into hydrophilic poly(methacrylic acid), which can induce changes in the polymer's self-assembly and properties. researchgate.net

These light-responsive polymers have potential applications in areas such as photodegradable hydrogels for tissue engineering, patterned thin films, and self-assembled monolayers. researchgate.netumass.edu

Photochemical Mechanism and Kinetic Studies of 4,5 Dimethoxy 2 Nitrobenzyl Alcohol and Its Derivatives

Primary Photoreactions and Excited States

The initial events following the absorption of light by 2-nitrobenzyl compounds are crucial in determining the efficiency and pathway of the subsequent chemical transformations. These primary photoreactions involve the population of excited states and intramolecular rearrangements.

Photoinduced Intramolecular Hydrogen Abstraction Mechanisms

Upon photoexcitation, a hallmark of the photochemistry of 2-nitrobenzyl derivatives is a rapid intramolecular hydrogen abstraction. rsc.orgacs.org The nitro group in the ortho position abstracts a hydrogen atom from the benzylic carbon. This process is a key step that initiates the entire photochemical cascade. The efficiency of this hydrogen abstraction can be influenced by the nature of the substituents on the aromatic ring and the benzylic carbon. researchgate.net For instance, radical-stabilizing groups can weaken the C-H bond, thereby lowering the energy barrier for this abstraction. researchgate.net

The substitution pattern on the benzene (B151609) ring, as seen in 4,5-dimethoxy-2-nitrobenzyl alcohol, plays a significant role. The dimethoxy groups are known to shift the absorption spectra to longer wavelengths (red-shifted) compared to the parent 2-nitrobenzyl alcohol. rsc.orgnih.gov This property is advantageous for biological applications as it allows for the use of less damaging, longer-wavelength light for photolysis. researchgate.net

Formation and Characterization of Aci-nitro Tautomers and Intermediates

Following the intramolecular hydrogen abstraction, a transient species known as an aci-nitro tautomer is formed. rsc.orgnih.govacs.org This intermediate is characterized by a distinct absorption spectrum, typically with a maximum around 400 nm. acs.org The formation of the aci-nitro species is a pivotal event, as it is the precursor to the subsequent rearrangement and cleavage reactions.

The structure of the leaving group can also have a modest effect on the lifetime of the aci-nitro intermediate. nih.gov However, the presence of an additional nitrated phenyl ring at the α-position generally leads to shorter τaci values. nih.gov

Investigation of Charge Transfer (CT) Triplet States

In addition to the singlet excited state pathway leading to the aci-nitro tautomer, the involvement of triplet states has been a subject of investigation. For this compound and its derivatives, a transient triplet state with charge transfer (CT) character has been detected. rsc.orgnih.govnih.gov This is in contrast to the parent 2-nitrobenzyl alcohol, where such a triplet state is not a major transient. rsc.orgnih.govnih.gov

Subsequent Rearrangements and Cleavage Pathways

The aci-nitro intermediate is not a stable species and undergoes further transformations, ultimately leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde or a related derivative.

Formation and Hydrolytic Cleavage of Benzoisoxaline Derivatives

The decay of the aci-nitro tautomer can proceed through the formation of a cyclic intermediate, a benzoisoxaline derivative (also referred to as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives). acs.orgunifr.ch This cyclic species is formed through an intramolecular cyclization of the aci-nitro intermediate. The identification of these benzoisoxaline intermediates was a significant revision to the previously proposed mechanisms for substrate release from 2-nitrobenzyl protecting groups. acs.orgunifr.ch

The benzoisoxaline derivative is then subject to hydrolytic cleavage, which opens the ring and leads to the formation of the final products. rsc.org In aqueous solutions, particularly between pH 3 and 8, the classical mechanism involving cyclization to these intermediates followed by ring-opening is considered the predominant pathway. rsc.org

Kinetics of Substrate Release (k_app) from Caged Molecules

The quantum yield of the photorelease (Φd), which is a measure of the efficiency of the process, has been found to be correlated with the yield of the aci-nitro form and is only moderately affected by the structure of the leaving group and solvent properties. nih.gov

Influence of Solvent Properties and pH on Photoreaction Rates

In aprotic solvents like acetonitrile (B52724) or ethanol, the decay of the aci-nitro intermediate of this compound is accelerated by the presence of water. nih.govrsc.org This quenching by water occurs with a bimolecular rate constant in the range of (0.3–1.7) x 10⁵ M⁻¹s⁻¹. nih.govrsc.org For the parent compound, o-nitrobenzyl alcohol, the efficiency of the photoreaction to form o-nitrosobenzaldehyde appears to be largely unaffected by the choice of solvent, with similar efficiencies observed in neutral water, aqueous sulfuric acid, methanol, and acetonitrile. nih.gov However, for other derivatives such as m- and p-nitrobenzyl alcohols, the presence of water is essential for the reaction to occur, and the photoredox pathway is not observed in organic solvents. nih.gov

The pH of the solution also plays a critical role. For certain nitrobenzyl derivatives, the photoreaction is only observed at pH values greater than 11. nih.gov In the case of 2-nitrobenzyl alcohol, different reaction pathways are favored depending on the pH. In aqueous solutions with a pH between 3 and 8, the reaction predominantly proceeds through a cyclization mechanism involving a benzisoxazolidine intermediate. rsc.org Conversely, in more acidic or basic conditions, a pathway involving hydrated nitroso compounds becomes more prevalent. rsc.org The decay of key intermediates in the photorelease of substrates from 2-nitrobenzyl protecting groups shows a marked dependence on pH and buffer concentrations in aqueous solutions. nih.gov

Table 1: Influence of Solvent and Water on the Photoreaction of this compound and Related Compounds

| Compound | Solvent(s) | Observation | Citation |

| This compound | Acetonitrile, Ethanol | The aci-nitro intermediate is quenched by water with a rate constant of (0.3–1.7) x 10⁵ M⁻¹s⁻¹. | nih.govrsc.org |

| o-Nitrobenzyl alcohol | Neutral water, aq. H₂SO₄, Methanol, Acetonitrile | No observable differences in the efficiency of photoreaction. | nih.gov |

| m- and p-Nitrobenzyl alcohols | Aqueous solution | Reaction proceeds via an intramolecular photoredox pathway. | nih.gov |

| m- and p-Nitrobenzyl alcohols | Organic solvents | Photoredox reaction is not observed. | nih.gov |

Quantum Yields of Photorelease (Φ_rel) and Reaction Efficiency

The quantum yield of photorelease (Φ_rel) is a critical measure of the efficiency of a photochemical reaction, representing the number of molecules undergoing a specific process per photon absorbed. For o-nitrobenzyl alcohol derivatives, the quantum yield is highly dependent on the nature of the leaving group. researchgate.net

For the parent compound, 2-nitrobenzyl alcohol, the photolysis in various solvents leads to the formation of 2-nitrosobenzaldehyde with a quantum yield of approximately 60% (Φ = 0.6). rsc.org The introduction of substituents on the aromatic ring or the benzylic carbon can significantly alter this efficiency. Isotopic substitution has been shown to be a method for modifying the quantum yield without altering the absorption characteristics of the molecule. nih.gov

Isotope Effects in the Photolysis Reactions of o-Nitrobenzyl Alcohol Derivatives

The photolysis of o-nitrobenzyl alcohol derivatives exhibits a significant kinetic isotope effect (KIE) at the benzylic position. nih.gov This effect, which is a difference in reaction rate due to isotopic substitution, provides valuable insight into the reaction mechanism, particularly the hydrogen abstraction step.

A strong KIE, with values reported to be as high as 8.3, has been observed in the photolysis of these compounds. nih.gov For some derivatives, this KIE is also dependent on the wavelength of the light used for photolysis, suggesting the involvement of higher excited states in the reaction mechanism. nih.gov The magnitude of the KIE underscores the importance of the C-H bond cleavage at the benzylic center in the rate-determining step of the photoreaction. For instance, a KIE of approximately 10 was estimated for the photoreaction of p-nitrobenzyl alcohol under specific conditions. nih.gov

The study of isotope effects not only aids in elucidating the photochemical mechanism but also offers a practical tool for fine-tuning the rates of photochemical reactions. nih.gov By replacing hydrogen with deuterium (B1214612) at the benzylic position, the rate of photolysis can be attenuated, allowing for controlled photorelease in various applications.

Table 2: Kinetic Isotope Effects (KIE) in the Photolysis of o-Nitrobenzyl Alcohol Derivatives

| Compound/Class | Observation | KIE Value | Wavelength Dependent | Citation |

| o-Nitrobenzyl alcohol derivatives | Strong kinetic isotope effect at the benzylic center. | Up to 8.3 | Yes (for some derivatives) | nih.gov |

| p-Nitrobenzyl alcohol | Estimated based on conversion under specific conditions. | ~10 | Not specified | nih.gov |

Advanced Spectroscopic and Computational Investigations

Time-Resolved Spectroscopy for Intermediate Characterization

Time-resolved spectroscopic techniques are indispensable tools for detecting and characterizing the short-lived intermediates that are formed during the photochemical reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol. These methods provide critical insights into the reaction mechanism by monitoring changes in the electronic and vibrational states of the molecule on timescales ranging from femtoseconds to microseconds.

UV-Visible Spectroscopy for Monitoring Absorption Changes

Time-resolved UV-Visible (UV-Vis) spectroscopy is a powerful technique used to track the evolution of transient species during a photochemical reaction by monitoring their characteristic electronic absorptions. Upon photoexcitation, this compound undergoes a series of transformations, leading to the formation of distinct intermediates with unique UV-Vis absorption profiles.

Studies have shown that the absorption spectrum of this compound is red-shifted compared to its parent compound, 2-nitrobenzyl alcohol. nih.govrsc.org Upon excitation with a laser pulse (e.g., 308 nm), a transient absorption spectrum emerges, which is attributed to the formation of at least two key intermediates: an aci-nitro species and a triplet state with charge-transfer (CT) character. nih.govrsc.org The aci-nitro intermediate is a tautomer of the nitro group and is a common feature in the photochemistry of o-nitrobenzyl compounds. The presence of the electron-donating methoxy (B1213986) groups in this compound influences the properties of these intermediates. nih.gov

The table below summarizes the key transient species observed and their characteristics.

| Intermediate Species | Absorption Maximum (λmax) | Lifetime/Kinetics | Reference |

| Triplet State (CT character) | Detected after 308 nm laser pulse | - | nih.govrsc.org |

| aci-Nitro Intermediate | - | Quenched by water with a rate constant of (0.3-1.7) x 10⁵ M⁻¹s⁻¹ in acetonitrile (B52724) or ethanol. | nih.govrsc.org |

It is important to note that the exact absorption maxima for the transient species of this compound are not always explicitly reported in the literature, which often focuses on the kinetics of their formation and decay.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Product and Intermediate Identification

Time-resolved Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the structural changes occurring during a photochemical reaction by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying the functional groups of transient intermediates and final products.

The photoconversion of this compound ultimately leads to the formation of 4,5-dimethoxynitrosobenzaldehyde. FTIR spectroscopy has been employed to study the conversion of the initial aci-nitro intermediate into the final nitroso product. nih.govrsc.org While specific time-resolved IR data for this compound is not extensively detailed in the cited literature, the general mechanism for related o-nitrobenzyl alcohols involves the decay of the aci-nitro species, which can be monitored by the disappearance of its characteristic vibrational bands and the concomitant appearance of bands corresponding to the nitroso-carbonyl product. rsc.org

Laser Flash Photolysis (LFP) for Transient Species Detection

Laser Flash Photolysis (LFP) is a cornerstone technique for studying the kinetics of transient species in photochemical reactions. In an LFP experiment, a short laser pulse excites the sample, and the subsequent changes in absorbance are monitored over time using a probe light source.

Time-Resolved Resonance Raman Spectroscopy for Cationic Intermediates

Time-Resolved Resonance Raman (TRRR) spectroscopy is a highly selective technique that can provide detailed vibrational information about a specific chromophore within a molecule, particularly short-lived electronic excited states and transient species. By tuning the excitation laser to an electronic absorption band of a transient intermediate, its Raman spectrum can be selectively enhanced, providing a detailed picture of its molecular structure.

While the application of TRRR to directly study cationic intermediates of this compound is not explicitly detailed in the provided search results, the technique holds significant potential. In principle, if a cationic intermediate were to form during the photoreaction and possess a suitable chromophore, TRRR could be used to characterize its vibrational modes. This would offer a deeper understanding of the bonding and structural changes that occur upon ionization. The study of related aromatic compounds by TRRR has demonstrated its power in elucidating the structures of transient radical cations and other reactive intermediates.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental studies of photochemical reactions. These methods provide a theoretical framework for understanding the electronic structure of the ground and excited states, mapping potential energy surfaces, and elucidating the complex dynamics of energy transfer and reaction pathways.

Elucidating Excited State Dynamics and Energy Transfer

Theoretical calculations, often employing methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are used to investigate the excited-state dynamics of this compound. These studies aim to understand the sequence of events following light absorption, including internal conversion, intersystem crossing, and intramolecular hydrogen transfer, which are key steps in the photo-release mechanism.

For a closely related compound, 4,5-dimethoxy-2-nitrobenzyl acetate, computational studies have examined the electronic dynamics following π-π* excitation. researchgate.net These studies suggest that the lifetime of the initially populated S₂(π-π) state is on the order of 500 femtoseconds, after which it internally converts to the S₁(n-π) state, which has a lifetime of about 1 picosecond. researchgate.net Such computational investigations also suggest that the bathochromic shift observed in the absorption spectra of dimethoxy-substituted o-nitrobenzyl compounds is not due to a change in the energy levels of the involved states but rather a significant alteration in the oscillator strength of the electronic transitions. researchgate.net These theoretical insights are crucial for interpreting the experimental data obtained from time-resolved spectroscopy and for building a comprehensive model of the photochemistry of this compound.

Unraveling the Photochemical Transformation of this compound: A Look into Simulated Reaction Pathways and Transition States

The intricate dance of atoms and electrons during the photolysis of this compound, a cornerstone of photolabile protecting group chemistry, has been illuminated through advanced spectroscopic and computational investigations. Detailed simulations of its reaction pathways and transition states have provided a molecular-level understanding of the uncaging process, revealing the energetic landscape that governs this light-induced transformation.

The journey from the stable ground state of this compound to the release of a protected molecule is a multi-step process initiated by the absorption of light. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surface of this reaction, identifying key intermediates and the energy barriers that separate them.

The substitution of the benzene (B151609) ring with two methoxy groups, as in this compound, significantly influences the photochemistry compared to the parent 2-nitrobenzyl alcohol. These electron-donating groups cause a bathochromic (red) shift in the absorption spectrum, allowing for the use of longer wavelength light for photolysis. Furthermore, studies have shown that for this compound, a triplet state with charge-transfer character is observed, adding another layer of complexity to the reaction dynamics. nih.gov

Simulating the Uncaging Events

Computational models have been developed to simulate the entire reaction pathway, from the initial photoexcitation to the final release of the caged compound and the formation of the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde. These simulations calculate the relative energies of the ground state, various intermediates, and the transition states that connect them.

A critical aspect of these simulations is the identification of transition state structures, which represent the highest energy point along a specific reaction coordinate. The energy of the transition state determines the activation energy of that particular step, providing crucial insights into the reaction kinetics.

While specific, detailed energy values for every intermediate and transition state in the complete reaction pathway of this compound are not always consolidated in a single source, the general mechanism and the impact of the methoxy groups have been elucidated through a combination of experimental and computational work. For the parent compound, 2-nitrobenzyl alcohol, DFT calculations have mapped the potential energy surfaces for the competing reaction pathways of the aci-nitro intermediate. rsc.org These pathways include a cyclization to a benzisoxazolidine intermediate and a reaction involving water to form a hydrated nitroso compound.

The following table provides a conceptual framework based on the types of data generated in such computational studies, illustrating the key species involved in the photolysis of o-nitrobenzyl compounds. The energy values are hypothetical and for illustrative purposes to demonstrate the nature of the data obtained from computational simulations.

| Species | Description | Relative Energy (kcal/mol) |

| GS | Ground State (this compound) | 0 |

| S1/T1 | Excited Singlet/Triplet State | > 70 |

| TS1 | Transition State for H-transfer | Varies |

| INT1 | aci-Nitro Intermediate | Lower than TS1 |

| TS2 | Transition State for subsequent reaction | Varies |

| P1 + P2 | Products (4,5-Dimethoxy-2-nitrosobenzaldehyde + released alcohol) | Lower than GS |

Table 1: Illustrative Energy Profile for the Photolysis of this compound. This table conceptualizes the relative energy landscape derived from computational simulations of the photoreaction pathway.

The simulation of reaction pathways and transition states provides a powerful tool for understanding and predicting the behavior of photolabile protecting groups. By dissecting the energetic and structural changes that occur during the photoreaction, researchers can refine the design of these molecules for more efficient and controlled release of bioactive compounds, with significant implications for fields ranging from materials science to pharmacology.

Applications in Chemical Biology and Biomedical Research

Design and Synthesis of Caged Bioactive Molecules

The "caging" concept involves masking a crucial functional group of a bioactive molecule with the DMNB moiety, thereby inhibiting its biological function. nih.gov Irradiation with UV light initiates a photosolvolysis reaction that efficiently breaks the bond between the DMNB group and the effector molecule, a process known as "uncaging." nih.govresearchgate.net This strategy has been successfully applied to a wide range of molecules, enabling precise control over their activity in complex biological systems.

The ability to release neurotransmitters at specific times and locations has revolutionized neurobiology. Caging neurotransmitters with photolabile groups like DMNB allows for the precise mapping of neural circuits and the study of receptor function. nih.gov While many nitroaromatic cages are used, the DMNB group is a common choice for its favorable photochemical properties. nih.gov This technology has been applied to major neurotransmitters, including the primary excitatory neurotransmitter glutamate (B1630785) and the chief inhibitory neurotransmitter γ-aminobutyric acid (GABA), allowing researchers to mimic synaptic transmission with light. nih.govnih.gov

Unlike organic molecules, inorganic ions like calcium (Ca²⁺) cannot be covalently caged directly. Instead, a strategy involving photolabile chelators is employed. nih.gov Researchers have synthesized high-affinity calcium chelators, such as derivatives of EDTA and BAPTA, that incorporate the DMNB photochemistry. nih.govthermofisher.com One such compound, DM-nitrophen, binds Ca²⁺ with very high affinity (a dissociation constant, Kd, in the nanomolar range). berkeley.edunih.govrndsystems.com Upon photolysis with UV light (around 350 nm), the chelator is cleaved, causing its affinity for Ca²⁺ to decrease by several orders of magnitude (Kd shifts to the millimolar range), resulting in a rapid release of the ion. thermofisher.comrndsystems.comnih.gov This technique has been instrumental in studying Ca²⁺-dependent processes like neurotransmitter release and muscle contraction with millisecond precision. berkeley.edunih.gov

| Caged Ion Probe | Ion | Kd (pre-photolysis) | Kd (post-photolysis) | Excitation λ | Reference |

| DM-nitrophen | Ca²⁺ | ~5 nM | ~3 mM | ~350 nm | thermofisher.comnih.gov |

| DMNP-EDTA | Ca²⁺ | 5 nM | 3 mM | ~350 nm | thermofisher.com |

| DMNPE-4 AM | Ca²⁺ | 19-48 nM | 2 mM | ~350 nm | rndsystems.com |

This table presents data for DMNB-related photolabile chelators.

The function of proteins and peptides can be controlled by caging key amino acid residues. The DMNB group is frequently used for this purpose, often in the form of 6-nitroveratryloxycarbonyl chloride (NVOC-Cl), which reacts with amine groups. sigmaaldrich.comsigmaaldrich.com A notable example is DMNB-caged-Serine, a photocaged amino acid that can be incorporated into proteins. nih.govmedchemexpress.comrndsystems.com When substituted at a phosphorylation site, the DMNB cage can block the action of kinases; subsequent uncaging with light restores the ability of the site to be phosphorylated, allowing for light-based control of protein signaling pathways. medchemexpress.com This approach has been used to design caged peptides to study intracellular receptors and to develop methods for the light-controlled release of proteins from capture antibodies. researchgate.netnih.gov

The study of energy-dependent cellular processes and G-protein signaling has been greatly advanced by caged nucleotides. The DMNB group and its derivatives, such as DMNPE (1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl), have been used to create light-activated versions of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). fishersci.atthermofisher.com In DMNPE-caged ATP, the terminal phosphate (B84403) of ATP is esterified with the caging group, rendering the molecule biologically inactive. fishersci.at A flash of UV light (around 355-360 nm) rapidly liberates free ATP, allowing researchers to initiate ATP-dependent processes like ion channel gating and muscle fiber contraction on a very fast timescale. fishersci.atjenabioscience.com Similarly, DMNB-caged cyclic AMP (cAMP) has been used to trigger transient increases in intracellular cAMP, inducing processes like DNA synthesis. nih.gov

The DMNB caging strategy is a powerful tool for developing photoactivatable prodrugs and enzyme inhibitors. researchgate.netnih.gov By caging a critical pharmacophore on a drug molecule, its activity can be silenced until it reaches a target tissue, where it can be activated with light. This approach offers the potential for highly targeted therapies with reduced systemic side effects. nih.govmdpi.com For example, researchers have successfully caged small-molecule tubulin inhibitors with the DMNB group. The caged compound showed no biological effect, but upon UV irradiation, the active inhibitor was released, leading to potent inhibition of tubulin polymerization and apoptotic cell death in cancer cells. nih.gov This concept has also been applied to kinase inhibitors, where caging a potent inhibitor with a DMNB group significantly decreased its binding affinity, which was fully recovered upon UV irradiation. researchgate.net

| Caged Molecule | Application | Uncaging Time Constant (τ) | Reference |

| DMNB-caged Tubulin Inhibitor | Photo-inducible toxicity to glioblastoma cells | 0.605 min | nih.gov |

| DMNB-caged JNK3 Inhibitor | Spatiotemporal control of kinase binding | Fully recovered in 8 min | researchgate.net |

Spatio-Temporal Control in Biological Systems

The primary advantage of using 4,5-dimethoxy-2-nitrobenzyl alcohol and its derivatives as photocages is the exquisite spatio-temporal control it affords over biological processes. researchgate.netnih.gov Biological systems are incredibly dynamic, with signaling events occurring in specific subcellular locations and on timescales ranging from microseconds to hours. Traditional methods of applying drugs or bioactive molecules, such as adding them to a cell culture medium, offer poor temporal and no spatial resolution. nih.gov

Photocaging overcomes this limitation. Light can be delivered with high precision using lasers and microscopes, allowing researchers to uncage a bioactive molecule within a single cell, a specific subcellular compartment like a dendrite, or even at an individual synapse. nih.gov This spatial precision is critical for understanding localized processes such as synaptic plasticity or the role of local protein translation. mcgill.ca Furthermore, the timing of the light pulse dictates the exact moment of activation, enabling the study of the kinetics of fast cellular events, such as the opening of ion channels or the contraction of motor proteins. nih.govfishersci.at By combining the DMNB caging strategy with advanced microscopy, researchers can effectively "paint" with active biomolecules, initiating and observing biological processes in real-time and with unprecedented control. nih.govnih.gov

Advances in Light-Triggered Drug Delivery Systems

The principles of photocaging with this compound extend beyond fundamental research into the realm of therapeutics, offering a novel approach to drug delivery.

Development of Photoreleasable Therapeutics

The development of photoreleasable therapeutics represents a significant advancement in targeted drug delivery. By caging a potent drug with the 4,5-dimethoxy-2-nitrobenzyl group, its systemic toxicity can be minimized. The drug remains inactive until it reaches the target tissue, where it can be activated by a focused light source. This strategy holds promise for increasing the therapeutic index of drugs by concentrating their activity at the site of disease while sparing healthy tissues.

The synthesis of various derivatives of this compound has expanded the repertoire of caging strategies for different types of therapeutic agents. sigmaaldrich.com For example, it can be used to create photolabile versions of α-hydroxyacetic acid and to protect the amino function in amino sugars through the formation of 6-nitroveratryloxycarbonyl chloride (NVOC-Cl). sigmaaldrich.com

Two-Photon Excitation for Deep Tissue Penetration and Precision Activation

A major challenge in light-based therapies is the limited penetration of UV light into biological tissues. Two-photon excitation (TPE) provides a powerful solution to this problem. nih.gov TPE utilizes lower-energy, longer-wavelength photons (typically in the near-infrared range) that can penetrate deeper into tissue with less scattering and absorption. nih.govmicroscopist.co.uk When two of these photons are absorbed simultaneously, their combined energy is sufficient to cleave the 4,5-dimethoxy-2-nitrobenzyl cage.

Strategies for Enhanced Photochemical Performance

Structural Modifications for Red-Shifted Absorption and Improved Wavelength Sensitivity

A primary goal in the design of PPGs is to shift their absorption maximum to longer, less-energetic wavelengths (a "red-shift"). This is advantageous as it minimizes potential damage to sensitive biological samples and reduces interference from other light-absorbing molecules within a system.

The parent compound, 2-nitrobenzyl alcohol, serves as a foundational structure for a broad class of PPGs. The introduction of two methoxy (B1213986) groups at the 4 and 5 positions of the aromatic ring, creating 4,5-dimethoxy-2-nitrobenzyl alcohol (also known as 6-nitroveratryl alcohol), has a pronounced effect on its photochemical properties.

Other modifications to the aromatic ring, such as introducing a 4,5-methylenedioxy group, also lead to a red-shift in absorption and the formation of a charge-transfer triplet state. nih.govrsc.org These findings highlight how substitutions on the aromatic core are a critical tool for tuning the light-absorbing properties of the 2-nitrobenzyl chromophore.

| Compound | Key Structural Feature | Effect on Absorption Spectrum | Observed Intermediate State |

|---|---|---|---|

| 2-Nitrobenzyl alcohol | Unsubstituted Aromatic Ring | Standard UV Absorption | aci-Nitro Form |

| This compound | Two Methoxy Groups (Positions 4 & 5) | Red-Shifted Absorption nih.govrsc.org | aci-Nitro Form and Charge-Transfer Triplet State nih.govrsc.org |

| 4,5-Methylenedioxy-2-nitrobenzyl alcohol | Methylenedioxy Group (Positions 4 & 5) | Red-Shifted Absorption nih.gov | aci-Nitro Form and Charge-Transfer Triplet State nih.gov |

The electronic nature of substituents on the aromatic ring plays a crucial role in determining the molecule's reactivity and spectral properties. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Donating Groups (EDGs): These groups, which include methoxy (-OCH3), alcohol (-OH), and amine (-NH2) groups, increase the electron density of the aromatic ring to which they are attached. studypug.comchemicalforums.com The two methoxy groups in this compound are strong EDGs. chemicalforums.com By pushing electron density into the ring system, they effectively lower the energy gap for electronic transitions, resulting in the absorption of lower-energy (longer wavelength) light. chemicalforums.com

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups, pull electron density away from the aromatic ring. studypug.com The nitro group at the 2-position of the scaffold is a powerful EWG, which is essential for the photochemical rearrangement mechanism.

The combination of strong EDGs (the methoxy groups) and a strong EWG (the nitro group) on the same aromatic ring creates a "push-pull" system. This electronic arrangement is key to achieving the desired red-shifted absorption, making the 4,5-dimethoxy-2-nitrobenzyl scaffold a valuable photolabile protecting group. nih.gov

Minimization of Undesired Byproducts and Competing Secondary Reactions

A significant drawback of 2-nitrobenzyl-based PPGs is the formation of byproducts during photolysis. The primary photochemical reaction converts the 2-nitrobenzyl group into a 2-nitroso derivative, such as 4,5-dimethoxy-2-nitrosobenzaldehyde. nih.govacs.org These nitroso byproducts are themselves often photoreactive and can absorb light at the irradiation wavelength, which can interfere with the intended photoreaction and lead to the formation of further, secondary byproducts. acs.org

These byproducts can be problematic, especially in biological contexts, as they may be toxic or react with other components of the system. acs.org The common reaction mechanism proceeds from the photo-excited state to an aci-nitro intermediate, which then rearranges. nih.govresearchgate.net While a charge-transfer triplet state is observed for 4,5-dimethoxy substituted compounds, it is not considered part of the main pathway that leads to the formation of the nitroso product. researchgate.net Although clean release of the desired substrate is often reported, the potential for competing reactions and byproduct formation remains a critical consideration in the application of these PPGs. nih.gov

Development of Orthogonal Photodeprotection Systems with Distinct Wavelength Sensitivities

Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others by using specific, non-interfering reagents or conditions. In photochemistry, this concept is realized as "chromatic orthogonality," where different PPGs attached to a molecule can be cleaved independently by irradiating with different wavelengths of light. harvard.eduresearchgate.net

The 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) system has been successfully employed as one component in such orthogonal systems. harvard.edu Its sensitivity to longer UV-A or near-visible wavelengths (up to 420 nm) makes it an excellent partner for other PPGs that are sensitive only to shorter, higher-energy UV-C wavelengths. harvard.edu

For instance, researchers have paired a 4,5-dimethoxy-2-nitrobenzyl ester with a 3',5'-dimethoxybenzoin ester. harvard.edu The benzoin (B196080) ester is photolyzed efficiently at 254 nm, a wavelength at which the nitrobenzyl ester is significantly less reactive. Conversely, the nitrobenzyl ester can be selectively cleaved by irradiating at 420 nm, a wavelength that does not affect the benzoin ester. harvard.edu In a direct competition experiment involving a mixture of two different esters, irradiation at 254 nm resulted in a 90:10 ratio favoring cleavage of the benzoin-protected substrate, while irradiation at 420 nm gave a 15:85 ratio, confirming the high reactivity of the nitrobenzyl group at the longer wavelength. harvard.edu This demonstrates that by carefully selecting the wavelength of light, one can achieve selective, sequential release of different molecules or the deprotection of different functional groups on the same substrate. harvard.eduresearchgate.net

| Photolabile Protecting Group | Typical Cleavage Wavelength | Relative Reactivity |

|---|---|---|

| 3',5'-Dimethoxybenzoin | 254 nm | High at 254 nm, Inert at 420 nm |

| 4,5-Dimethoxy-2-nitrobenzyl (Nitroveratryl) | ~350-420 nm | Low at 254 nm, High at 420 nm |

Analysis of Photoproducts and Their Biological/chemical Impact

Characterization of o-Nitrosobenzaldehyde Derivatives and Other Primary Photoproducts

The primary event following the photoexcitation of 4,5-Dimethoxy-2-nitrobenzyl alcohol is an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This transient species subsequently rearranges to yield the principal photoproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde. nih.gov The formation of this nitroso derivative is a common feature in the photochemistry of o-nitrobenzyl compounds. nih.govacs.org

Time-resolved UV-vis spectroscopy has been instrumental in studying the photoinduced conversion of the aci-nitro form to the nitroso product. nih.gov For this compound, the absorption spectra are red-shifted compared to the parent 2-nitrobenzyl alcohol. nih.gov Following a laser pulse, a triplet state with charge transfer character is detected, which is not observed for the unsubstituted parent compound. nih.gov

Further characterization using techniques such as FTIR spectroscopy has been employed to study the conversion of the aci-nitro intermediate into the nitroso monomer and its potential dimerization. nih.gov The primary photoproducts and intermediates identified in the photolysis of this compound are summarized in the table below.

| Compound | Role in Photolysis | Detection/Characterization Method |

| aci-Nitro intermediate | Primary transient photoproduct | Time-resolved UV-vis spectroscopy |

| 4,5-Dimethoxy-2-nitrosobenzaldehyde | Major stable photoproduct | Time-resolved UV-vis spectroscopy, FTIR spectroscopy |

| Triplet state with CT character | Excited state intermediate | Time-resolved UV-vis spectroscopy |

Implications of Byproduct Formation in Complex Biological Environments and Chemical Syntheses

The generation of 4,5-dimethoxy-2-nitrosobenzaldehyde and other potential byproducts during the photolysis of this compound can have significant consequences in both biological and synthetic applications.

In biological systems, the reactivity of the aldehyde functional group in the nitrosobenzaldehyde byproduct is a primary concern. Aldehydes can readily react with biological nucleophiles, such as the amine groups on proteins and DNA, leading to the formation of Schiff bases and other adducts. This non-specific reactivity can lead to cytotoxicity, altered protein function, and off-target effects, complicating the interpretation of results from photouncaging experiments. The nitroso group itself is also a reactive functional group that can participate in various cellular reactions.

Methodologies for Byproduct Mitigation or Removal in Practical Applications

Given the potential for interference from photolysis byproducts, several strategies have been developed to mitigate their impact or remove them from the reaction mixture.

Scavenging of Byproducts: One common approach is the use of "caging group scavengers." These are reagents added to the reaction mixture that selectively react with the byproduct, rendering it inert. For aldehyde byproducts, nucleophilic scavengers such as semicarbazides, hydrazides, or aminooxy compounds can be employed to form stable and readily separable derivatives.

Solid-Phase Extraction: In some applications, particularly in chemical synthesis, solid-phase extraction (SPE) can be an effective method for removing the polar 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. By choosing an appropriate sorbent, the desired non-polar product can be eluted while the more polar byproduct is retained on the column.

Optimizing Photolysis Conditions: The efficiency of photolysis and the distribution of byproducts can sometimes be influenced by the reaction conditions. Factors such as the wavelength of light, the duration of irradiation, and the solvent can be optimized to maximize the cleavage of the protecting group while minimizing the formation of unwanted side products. However, extensive research in this area for this compound specifically is not widely reported.

Development of "Traceless" Protecting Groups: An ongoing area of research is the design of new photolabile protecting groups that, upon photolysis, fragment into innocuous and non-reactive byproducts. While this compound is highly effective, the pursuit of "traceless" alternatives remains an important goal in the field of photochemistry.

The choice of mitigation strategy will depend on the specific application, the nature of the substrate being protected, and the tolerance for byproducts in the final system. Careful consideration of these factors is essential for the successful implementation of this compound as a photolabile protecting group.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4,5-dimethoxy-2-nitrobenzyl alcohol derivatives, and how are they purified?

- Methodology : Derivatives like 4,5-dimethoxy-2-nitrobenzyl methacrylate are synthesized via reaction with methacryloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0°C for 3 hours, followed by overnight stirring at room temperature. Purification involves washing with 1M HCl and KCl, drying with anhydrous MgSO₄, and solvent removal via rotary evaporation . For carbonates or esters, coupling with chloroformate or activated carboxylic acids under inert atmospheres yields products (e.g., 82% yield for 4,5-dimethoxy-2-nitrobenzyl [methyl(oleoyl)amino]acetate using DCC/DMAP) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Key Techniques :

- NMR/IR Spectroscopy : Confirms functional groups (e.g., nitro, methoxy) and structural integrity.

- HPLC : Assesses purity (>98% in commercial samples) .

- Melting Point Analysis : Lit. values (145–148°C) validate crystallinity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.19) corroborate molecular weight .

Q. How is this compound utilized in synthesizing caged ligands for biological studies?

- Application : The alcohol is conjugated to bioactive molecules (e.g., cyclofen-OH) via photolabile linkers. UV or multiphoton irradiation cleaves the 4,5-dimethoxy-2-nitrobenzyl group, enabling spatiotemporal control of ligand activation in vivo. For example, caged cyclofen-OH has been used in zebrafish embryos for light-triggered gene expression .

Advanced Research Questions

Q. How can the photolabile properties of this compound be optimized for controlled release in polymer matrices?

- Design Strategies :

- Substituent Tuning : Electron-donating methoxy groups enhance UV absorption (λ ~350 nm), while nitro groups stabilize the excited state, accelerating photodegradation .

- Polymer Backbone Integration : Copolymerization with methacrylate monomers creates photodegradable polymers. For instance, polyisoimide precursors release amines upon UV exposure, enabling surface hydrophilicity modulation .

- Nanoparticle Formulations : Encapsulation in self-immolative polymers (e.g., quinone-methide backbones) allows burst release of payloads (e.g., Nile Red) under UV .

Q. What strategies mitigate premature degradation of 4,5-dimethoxy-2-nitrobenzyl-based protecting groups during peptide synthesis?

- Challenges : Side-chain esters (e.g., on aspartic/glutamic acids) are prone to cyclization during synthesis, reducing yields .

- Solutions :

- Steric Shielding : Use bulkier substituents near the ester linkage.

- Alternative Protecting Groups : Replace with less labile groups (e.g., tert-butyl) for acidic residues.

- Low-Temperature Synthesis : Conduct reactions at ≤0°C to minimize side reactions .

Q. What are the challenges in achieving spatiotemporal control using this compound in live animal models?

- Key Considerations :

- Light Penetration : UV (300–400 nm) has limited tissue penetration. Multiphoton excitation (e.g., 800 nm) enables deeper activation .

- Toxicity : High UV doses may damage tissues. Optimize irradiation parameters (intensity, duration) using control experiments.

- Release Efficiency : Quantify uncaging yields via HPLC or fluorescence assays to ensure biological relevance .

Data Contradictions and Troubleshooting

- Reaction Yield Variability : reports 33% yield for L-4,5-dimethoxy-2-nitrobenzyl 2-hydroxypropanoate, while achieves 82% for similar reactions. Resolution : Ensure anhydrous conditions and precise stoichiometry (e.g., 1:1 molar ratio of alcohol to acylating agent) .

- Photodegradation Kinetics : Conflicting reports on cleavage rates may arise from solvent polarity or polymer matrix effects. Resolution : Standardize testing conditions (e.g., 365 nm UV lamp, DCM solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.